molecular formula C23H28N2O2 B2818226 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide CAS No. 946325-24-2

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide

Cat. No. B2818226
CAS RN: 946325-24-2
M. Wt: 364.489
InChI Key: LVAGBVUGNSJSCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide” is a topic of ongoing research. The compound’s unique structure and functionality make it an intriguing subject for further investigation.

Scientific Research Applications

Sigma-2 Receptor Probes

Research has demonstrated the utility of benzamide analogs in studying sigma-2 receptors. For example, compounds like "N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide" have been radiolabeled for in vitro evaluation, highlighting their high affinity for sigma-2 receptors. Such studies are crucial for understanding receptor binding and facilitating the development of new therapeutic agents targeting these sites (Xu et al., 2005).

Synthesis and Pharmacological Activity

The synthesis of tetrahydroquinoline derivatives has been explored for their pharmacological properties. One study focused on the synthesis of "N-(4-chloro-3-sulfamoylbenzamido)-1,2,3,4-tetrahydroquinoline" and its isoquinoline counterparts, assessing their diuretic and antihypertensive activities. Although the primary focus was on their diuretic activity, such synthetic pathways contribute to the broader application of tetrahydroquinoline derivatives in medicinal chemistry (Landriani et al., 1989).

Metabolite Identification and Transporter-Mediated Excretion

In the context of drug metabolism, the identification of human metabolites and the investigation of transporter-mediated renal and hepatic excretion are critical. For instance, "YM758," an inhibitor of the If channel, underwent detailed metabolite profiling to understand its elimination pathways. Such studies offer insights into the pharmacokinetics of novel therapeutic agents, aiding in the design of drugs with optimal excretion profiles (Umehara et al., 2009).

Cellular Proliferation in Tumors

The application of tetrahydroquinoline derivatives in imaging tumor proliferation has been explored through PET scans using specific markers like "18F-ISO-1." These studies correlate tumor uptake with proliferative indices, providing a non-invasive method to assess tumor growth and response to therapy. Such research is instrumental in advancing oncological diagnostics and treatment planning (Dehdashti et al., 2013).

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-3-5-15-25-21-13-12-20(16-19(21)11-14-22(25)26)24-23(27)18-9-7-17(6-4-2)8-10-18/h7-10,12-13,16H,3-6,11,14-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAGBVUGNSJSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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